N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that features a unique structure combining a naphthofuran core with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the naphthofuran core and the hydrazide precursor.
Condensation Reaction: The key step involves the condensation of the hydrazide with the aldehyde derivative of the naphthofuran. This reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthofuran oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different functional groups.
Hydrazide Derivatives: Compounds with hydrazide functional groups attached to different aromatic systems.
Uniqueness
N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to its specific combination of a naphthofuran core and a hydrazide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H15IN2O4 |
---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H15IN2O4/c1-27-18-9-12(8-16(22)20(18)25)11-23-24-21(26)19-10-15-14-5-3-2-4-13(14)6-7-17(15)28-19/h2-11,25H,1H3,(H,24,26)/b23-11+ |
InChI Key |
OICLJUTXIIVEMT-FOKLQQMPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.